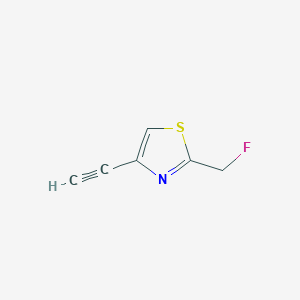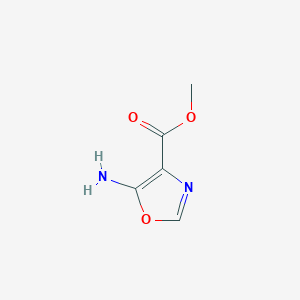
(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol is a chiral compound featuring a pyrrolidine ring substituted with a methoxy group and an ethanol side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a methoxide ion replaces a leaving group on the pyrrolidine ring.
Attachment of the Ethanol Side Chain: The ethanol side chain is attached through an alkylation reaction, where an ethyl group is introduced to the nitrogen atom of the pyrrolidine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize yields and minimize by-products.
化学反応の分析
Types of Reactions
(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
科学的研究の応用
(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and target molecule.
類似化合物との比較
Similar Compounds
(S)-2-(3-Methoxypyrrolidin-1-yl)propanol: Similar structure with a propanol side chain instead of ethanol.
(S)-2-(3-Methoxypyrrolidin-1-yl)butanol: Similar structure with a butanol side chain instead of ethanol.
Uniqueness
(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. Its ethanol side chain may influence its solubility, reactivity, and interactions with molecular targets compared to similar compounds with different side chains.
特性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
2-[(3S)-3-methoxypyrrolidin-1-yl]ethanol |
InChI |
InChI=1S/C7H15NO2/c1-10-7-2-3-8(6-7)4-5-9/h7,9H,2-6H2,1H3/t7-/m0/s1 |
InChIキー |
KECYLCNFKHGWCG-ZETCQYMHSA-N |
異性体SMILES |
CO[C@H]1CCN(C1)CCO |
正規SMILES |
COC1CCN(C1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


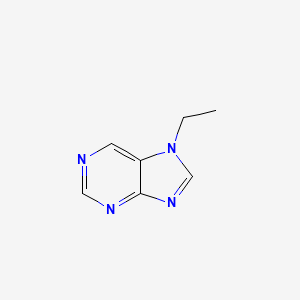



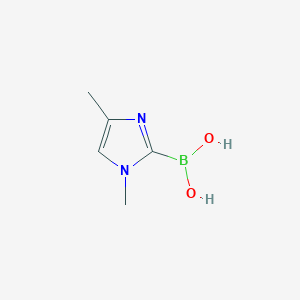
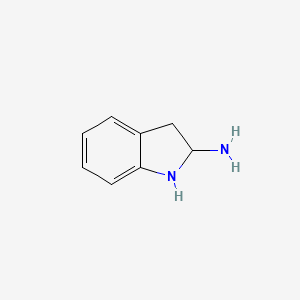

![1-Oxa-3-azaspiro[4.5]dec-2-ene](/img/structure/B11922637.png)


